1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one
Description
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one is a bicyclic lactam compound featuring two pyrrolidin-2-one moieties connected via a phenyl ring. The pyrrolidin-2-one (2-oxopyrrolidine) group is a five-membered lactam ring with a ketone oxygen, conferring structural rigidity and hydrogen-bonding capacity. Its synthesis often involves multi-step reactions, such as esterification and hydrazide coupling, as demonstrated in the preparation of related derivatives (e.g., compound 36 in ).
Properties
IUPAC Name |
1-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-3-1-9-15(13)11-5-7-12(8-6-11)16-10-2-4-14(16)18/h5-8H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOILDXNHBGQJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(a) Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and Sulfonamides (PYB-SAs)
- Structural Basis : These derivatives replace the imidazolidin-2-one (IMZ) group in earlier compounds with pyrrolidin-2-one, enhancing interactions with the colchicine-binding site (C-BS) of tubulin.
- Activity : PYB-SOs and PYB-SAs exhibit potent antiproliferative activity (IC50 = 0.0087–8.6 μM) against human cancer cell lines (HT-1080, HT-29, M21, MCF7). Their mechanism involves microtubule depolymerization and G2/M cell cycle arrest.
(b) Arylpiperazine-Pyrrolidin-2-one Hybrids
- Structural Basis : These compounds integrate pyrrolidin-2-one with arylpiperazine fragments (e.g., 7 and 18 in ).
- Activity: Compound 7: 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one shows high α1-adrenoceptor (AR) affinity (pKi = 7.13). Compound 18: 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one targets α2-AR (pKi = 7.29).
- Comparison : The position and type of substituents on the phenyl ring dictate receptor selectivity. For example, 2-chloro substitution favors α1-AR binding, while 4-chloro shifts preference to α2-AR.
Functional Analogues in Neurological Disorders
(a) Anti-Alzheimer’s Derivatives
- Structural Basis : Compounds like 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) incorporate benzyl and piperidine groups onto the pyrrolidin-2-one core.
- Activity : These derivatives inhibit acetylcholinesterase (AChE) with comparable or superior efficacy to donepezil, a standard anti-Alzheimer’s drug.
- Comparison : The 4-methoxybenzyl group in 10b enhances blood-brain barrier penetration compared to simpler pyrrolidin-2-one derivatives.
(b) Psychoactive Cathinones (e.g., α-PVP)
- Structural Basis : α-PVP (1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one) shares a pyrrolidine ring but lacks the lactam group.
- Activity: α-PVP acts as a dopamine/norepinephrine reuptake inhibitor, causing stimulant effects. In contrast, 1-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one lacks psychoactivity due to its lactam structure, which reduces CNS penetration.
Pharmacological and Physicochemical Comparisons
Table 1. Key Pharmacological Data for Selected Analogues
Table 2. Physicochemical Properties
| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one | 1.8* | 274.3 | 2 | 3 |
| PYB-SO | 3.1 | ~400 | 1 | 5 |
| α-PVP | 2.5 | 245.3 | 0 | 5 |
*Calculated using SwissADME.
Biological Activity
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one, a compound with the CAS number 5012-03-3, belongs to the class of pyrrolidinones. Its unique structure, featuring dual pyrrolidinone rings and a phenyl group, positions it as a significant subject for research in medicinal chemistry and biological activity. This article explores its biological activities, including anticancer and antimicrobial properties, supported by various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Formula: C14H16N2O2
- Molecular Weight: 244.29 g/mol
- Physical Form: Powder
Anticancer Activity
Research has demonstrated that the compound exhibits structure-dependent anticancer activity. A notable study utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of various derivatives of pyrrolidinones, including 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one.
Key Findings:
- Cytotoxicity Testing: The compound was tested against A549 cells at a concentration of 100 µM for 24 hours using the MTT assay.
- Comparative Analysis: The viability of A549 cells post-treatment was compared with cisplatin, a standard chemotherapeutic agent. Results indicated that certain structural modifications significantly enhanced anticancer activity.
| Compound | Viability (%) | Remarks |
|---|---|---|
| Control (Cisplatin) | ~30 | Strong cytotoxicity |
| Compound 4 (starting point) | 78–86 | Weak anticancer activity |
| Compound 6 (4-chlorophenyl substitution) | 64 | Enhanced activity |
| Compound 8 (4-dimethylamino substitution) | Significantly lower than control | Most potent |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various drug-resistant pathogens.
Study Overview:
The antimicrobial efficacy was assessed against multidrug-resistant strains such as Klebsiella pneumoniae, Escherichia coli, and methicillin-resistant Staphylococcus aureus.
Results Summary:
- The compound exhibited varying degrees of effectiveness against these pathogens, indicating potential for development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one.
-
Study on Derivatives: Research indicated that derivatives with specific substitutions on the phenyl ring enhanced anticancer activity while maintaining lower cytotoxicity towards normal cells.
- For instance, compounds with halogen substitutions (e.g., 4-chlorophenyl) demonstrated improved efficacy against cancer cells while sparing non-cancerous cells.
- Structure-Activity Relationship (SAR): The relationship between chemical structure and biological activity was established through systematic modifications, leading to insights into optimal functional groups for enhancing therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
